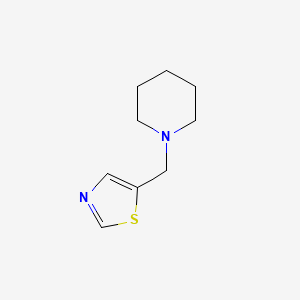

5-(Piperidin-1-ylmethyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2S |

|---|---|

Molecular Weight |

182.29 g/mol |

IUPAC Name |

5-(piperidin-1-ylmethyl)-1,3-thiazole |

InChI |

InChI=1S/C9H14N2S/c1-2-4-11(5-3-1)7-9-6-10-8-12-9/h6,8H,1-5,7H2 |

InChI Key |

SLTCQNYUWGPGEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-(Piperidin-1-ylmethyl)thiazole and Related Derivatives

Hantzsch Thiazole (B1198619) Synthesis and Its Variants

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com This reaction classically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com In the context of this compound, this would typically involve a derivative of 3-halo-1-(piperidin-1-yl)propan-2-one reacting with a suitable thioamide.

The mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. youtube.com Subsequent cyclization through the attack of the thioamide's nitrogen on the carbonyl carbon, followed by dehydration, yields the thiazole ring. youtube.com

Variants of the Hantzsch synthesis have been developed to improve yields and expand substrate scope. For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov The reaction conditions can also be modified, such as performing the synthesis under acidic conditions, which can influence the regioselectivity of the final product. rsc.org

A general representation of the Hantzsch synthesis for a substituted thiazole is shown below:

Table 1: Key Features of Hantzsch Thiazole Synthesis

| Feature | Description |

| Reactants | α-haloketone and a thioamide. synarchive.comyoutube.com |

| Product | Substituted thiazole. |

| Key Steps | Nucleophilic attack by sulfur, cyclization, and dehydration. youtube.com |

| Variants | Microwave-assisted synthesis, acidic conditions. nih.govrsc.org |

Cyclocondensation Reactions in Thiazole Ring Formation

Cyclocondensation reactions, a broader class of reactions that includes the Hantzsch synthesis, are fundamental to forming the thiazole ring. These reactions involve the joining of two or more molecules to form a cyclic compound with the elimination of a small molecule, typically water. acs.org

One notable approach involves the reaction of thiosemicarbazones with α-haloketones. who.intresearchgate.net For instance, a thiosemicarbazone derived from a suitable aldehyde or ketone can undergo cyclization with a phenacyl halide to yield a thiazole derivative. who.int This method provides a versatile route to highly functionalized thiazoles.

Another strategy employs the reaction of α-aminonitriles with reagents containing a carbon-sulfur double bond, such as carbon disulfide or isothiocyanates, a method known as the Cook-Heilbron synthesis. pharmaguideline.comnih.gov This approach is particularly useful for the synthesis of 5-aminothiazole derivatives, which can be further modified.

Furthermore, three-component reactions have emerged as powerful tools for the synthesis of complex thiazole derivatives in a single step. nih.govmdpi.com These reactions often involve the combination of an aldehyde, an amine, and a sulfur-containing component to construct the thiazole core efficiently.

Coupling Reactions for Piperidine (B6355638) Moiety Introduction

The introduction of the piperidine moiety is a critical step in the synthesis of this compound. This is often achieved through coupling reactions, where a pre-formed thiazole containing a suitable leaving group at the 5-methyl position is reacted with piperidine.

A common strategy involves the halogenation of a 5-methylthiazole (B1295346) derivative to create a 5-(halomethyl)thiazole. This intermediate can then undergo nucleophilic substitution with piperidine to form the desired product. For example, the reaction of a 4-chloromethyl-2-aminothiazole with piperazine (B1678402) has been reported to yield piperazine-tethered thiazole compounds. nih.gov

Alternatively, reductive amination can be employed. A 5-formylthiazole derivative can be reacted with piperidine in the presence of a reducing agent to form the this compound. This method offers a direct way to install the piperidine group.

Novel Synthetic Approaches and Catalyst Systems

Metal-Free Synthetic Pathways

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the potential toxicity and environmental impact of metal catalysts. Several metal-free approaches for thiazole synthesis have been reported.

One such method involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst for the coupling of α-diazoketones with thioamides or thioureas. organic-chemistry.org This protocol is characterized by its mild reaction conditions and broad functional group tolerance. Another green approach utilizes an electrochemical oxidative cyclization of enaminones with thioamides, providing thiazoles in good yields without the need for metal catalysts or chemical oxidants. organic-chemistry.org

The synthesis of 2-aminothiazoles from α-diazoketones and thiourea (B124793) in the presence of PEG-400 as a solvent and promoter represents another environmentally benign, catalyst-free method. bepls.com

Parallel and Solid-Phase Synthesis Techniques

Parallel and solid-phase synthesis have become invaluable tools in medicinal chemistry for the rapid generation of large libraries of compounds for biological screening. nih.gov These techniques have been successfully applied to the synthesis of thiazole derivatives.

In solid-phase synthesis, one of the reactants is attached to a solid support, such as a resin. nih.govnih.gov The subsequent reactions are carried out on the solid support, and the final product is cleaved from the resin in the last step. This approach simplifies purification, as excess reagents and byproducts can be easily washed away. A study by Lee et al. describes the solid-phase parallel synthesis of 2,4,5-trisubstituted thiazole derivatives using a carbamimidothioate linker. nih.gov

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. nih.gov This can be facilitated by automated or semi-automated systems. The "tea-bag" methodology is a simple and effective method for parallel solid-phase synthesis, where the resin is enclosed in porous polypropylene (B1209903) bags, allowing for simultaneous washing and deprotection steps for multiple compounds. nih.gov These techniques have been used to create libraries of piperazine-tethered thiazole compounds. nih.gov

Table 2: Comparison of Novel Synthetic Approaches

| Approach | Key Features | Advantages |

| Metal-Free Synthesis | Avoids the use of metal catalysts. organic-chemistry.orgbepls.com | Reduced toxicity, lower environmental impact, simplified purification. |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds. nih.gov | High-throughput screening, rapid library generation. |

| Solid-Phase Synthesis | Reactants are attached to a solid support. nih.govnih.gov | Simplified purification, potential for automation. |

Green Chemistry Approaches in Thiazole Synthesis

The development of environmentally benign synthetic methods for thiazole derivatives has become a significant focus in chemical research, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. bepls.combohrium.comresearchgate.net These green approaches are broadly applicable to the synthesis of various thiazole-containing compounds, including the this compound scaffold.

Key green strategies in thiazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and fewer side products compared to conventional heating methods. nih.goveurekaselect.comtandfonline.com This technique has been successfully employed in the Hantzsch thiazole synthesis and other multicomponent reactions to produce a variety of thiazole derivatives. nih.govtandfonline.commdpi.com The efficiency of microwave heating stems from its ability to directly and uniformly heat the reaction mixture. tandfonline.com

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," is a highly effective green chemistry principle that eliminates solvent waste and can simplify product purification. organic-chemistry.orgresearchgate.net For instance, a solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea has been shown to produce 2-aminothiazoles rapidly and in good yields without the need for a catalyst. organic-chemistry.org

Use of Green Solvents: When a solvent is necessary, the use of environmentally friendly options like water or polyethylene (B3416737) glycol (PEG) is preferred. bepls.comrsc.org Water is an ideal green solvent due to its non-toxicity, availability, and safety. Catalyst-free, multicomponent domino reactions in aqueous media under microwave conditions have been developed for the synthesis of trisubstituted thiazoles. rsc.org PEG has also been utilized as a medium for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea. bepls.com

Recyclable Catalysts: The use of heterogeneous or recyclable catalysts is another cornerstone of green chemistry. bohrium.comresearchgate.net Chitosan, a naturally occurring biopolymer, has been used as an eco-friendly, heterogeneous basic catalyst in the microwave-assisted synthesis of novel thiazolyl-pyridazinediones. mdpi.com Similarly, silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com

These green methodologies offer sustainable alternatives to traditional synthetic routes, providing efficient and environmentally responsible pathways to thiazole-containing compounds. researchgate.netnih.gov

Chemical Derivatization and Scaffold Modification Strategies

The this compound structure provides a versatile template for chemical modification, allowing for the systematic exploration of its chemical and pharmacological properties. Derivatization strategies primarily target the thiazole ring, the piperidine moiety, and the formation of extended fused systems.

Strategies for Substituent Variation at Thiazole Ring Positions (C2, C4, C5)

The functionalization of the thiazole core at its C2, C4, and C5 positions is a key strategy for creating a diverse library of analogs.

C2-Position: The C2 position is frequently modified, often by introducing amino groups or other substituents. The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea, is a widely used method. nih.govasianpubs.org By using substituted thioureas, various N-substituted 2-aminothiazoles can be obtained. nih.gov The resulting 2-amino group can be further acylated to introduce additional diversity. nih.gov Direct C-H arylation at the C2 position has also been achieved using copper catalysts. organic-chemistry.org

C4-Position: Variation at the C4 position is typically accomplished by selecting an appropriately substituted α-haloketone in the Hantzsch synthesis. nih.govnih.gov For example, using different phenacyl bromides allows for the introduction of various aryl groups at this position. tandfonline.com

C5-Position: The C5 position, already bearing the piperidin-1-ylmethyl group, can be further functionalized. Electrophilic substitution reactions, such as halogenation and mercuration, tend to occur preferentially at the C5 position, especially if the C2 position has an electron-donating substituent. pharmaguideline.com The Cook-Heilbron synthesis provides a route to 5-aminothiazoles, which can then be further modified. wikipedia.org

The following table summarizes various substituent possibilities at the different positions of the thiazole ring.

| Position | Type of Substituent | Example of Synthetic Approach |

| C2 | Amino, Arylamino | Hantzsch synthesis with substituted thioureas nih.gov |

| Aryl | Copper-catalyzed direct C-H arylation organic-chemistry.org | |

| C4 | Aryl, Alkyl | Hantzsch synthesis with varied α-haloketones nih.gov |

| C5 | Halogen, Mercury | Electrophilic substitution pharmaguideline.com |

| Amino | Cook-Heilbron synthesis wikipedia.org |

Modifications of the Piperidine Moiety

The piperidine ring is a crucial component of the molecule, and its modification can significantly influence the compound's properties. researchgate.netnih.gov

Strategies for altering the piperidine moiety include:

Ring Substitution: Introducing substituents onto the piperidine ring can be achieved by using a pre-functionalized piperidine in the initial synthesis. This allows for the incorporation of various functional groups, which can impact the molecule's interaction with biological targets. researchgate.net

Ring Replacement: A common strategy in medicinal chemistry is to replace the piperidine ring with other cyclic amines to explore different structural and electronic properties. Examples of such replacements include morpholine, piperazine, or N-methylpiperazine. nih.govajchem-a.com This modification can alter the compound's polarity, basicity, and hydrogen bonding capabilities. researchgate.net

The table below illustrates some of these modifications.

| Modification Type | Example of Alternative Ring/Substituent | Potential Impact |

| Ring Substitution | 4-methylpiperidine, 4-hydroxypiperidine | Alters lipophilicity and introduces new interaction points researchgate.net |

| Ring Replacement | Morpholine, Piperazine, N-methylpiperazine | Modifies polarity, basicity, and hydrogen bonding capacity nih.gov |

Formation of Fused Heterocyclic Systems Containing the Thiazole Core

The thiazole ring of this compound can act as a building block for the synthesis of more complex, fused heterocyclic systems. acs.org These rigid, extended structures can exhibit novel biological activities.

Common approaches to forming fused systems include:

Intramolecular Cyclization: By introducing reactive functional groups onto the thiazole ring, intramolecular cyclization reactions can be induced to form fused systems. For example, a 2-aminothiazole (B372263) derivative can be reacted with other reagents to construct thiazolo-fused heterocycles. nih.gov

Building upon the Thiazole Core: The thiazole can be a starting point for building larger, multi-ring structures. For instance, thiazole derivatives can be used in the synthesis of thiazolo[3,2-a]pyrimidines or other fused systems like thiazole-fused S,N-heteroacenes. nih.govrsc.org The Hantzsch synthesis itself can be used to build thiazole units onto a larger heterocyclic core, as demonstrated in the synthesis of the heterocyclic core of GE2270. nih.gov

These strategies significantly expand the chemical space accessible from the initial this compound scaffold, offering pathways to novel and structurally complex molecules.

Spectroscopic Characterization Techniques in Structural Elucidation

Application of Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry, FTIR) in Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary data to elucidate the molecular structure of 5-(Piperidin-1-ylmethyl)thiazole. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For thiazole (B1198619) derivatives, ¹H and ¹³C NMR spectra reveal characteristic signals corresponding to the thiazole ring, the piperidine (B6355638) moiety, and the linking methylene (B1212753) bridge. mdpi.com

In ¹H NMR spectra of related structures, the protons on the thiazole ring exhibit distinct chemical shifts. For instance, in some 2,5-disubstituted thiazoles, the proton at the C4 position (H-4) can appear as a singlet. nih.gov The methylene bridge protons (CH₂) connecting the piperidine and thiazole rings typically produce a singlet, while the protons of the piperidine ring show complex multiplets due to their various chemical and magnetic environments. mdpi.comresearchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the thiazole ring have characteristic chemical shifts that confirm the ring's presence. researchgate.net For example, C2, C4, and C5 of the thiazole ring in related compounds have been observed in the ranges of δ 167 ppm, δ 152-155 ppm, and δ 102 ppm, respectively. researchgate.net The carbons of the piperidine ring and the methylene linker also show distinct signals. mdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs

| Assignment | Nucleus | Typical Chemical Shift (δ ppm) | Reference |

| Thiazole Ring Protons | ¹H | 6.5 - 9.0 | chemicalbook.com |

| Methylene Bridge (-CH₂-) | ¹H | ~3.5 | mdpi.com |

| Piperidine Ring Protons | ¹H | 1.3 - 3.6 | mdpi.comresearchgate.net |

| Thiazole Ring Carbons | ¹³C | 100 - 170 | nih.govresearchgate.net |

| Methylene Bridge (-CH₂-) | ¹³C | ~55 - 60 | mdpi.com |

| Piperidine Ring Carbons | ¹³C | 24 - 55 | mdpi.com |

Note: Actual chemical shifts can vary based on solvent and specific substitutions on the thiazole or piperidine rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (C₉H₁₄N₂S), the expected molecular weight is approximately 182.29 g/mol . Electron ionization (EI) or electrospray ionization (ESI) techniques would reveal the molecular ion peak ([M]⁺ or [M+H]⁺). nih.govmdpi.com The fragmentation pattern would likely involve cleavage at the C-N bond of the methylene bridge, leading to fragments corresponding to the piperidin-1-ylmethyl cation and the thiazole cation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic vibrational modes for the thiazole and piperidine rings.

Key absorptions include:

C=N stretching from the thiazole ring, typically in the range of 1540–1600 cm⁻¹.

C-S stretching of the thiazole ring, often found between 690–750 cm⁻¹.

C-N stretching of the piperidine ring and the methylene linker, appearing around 1150–1250 cm⁻¹. researchgate.netresearchgate.net

C-H stretching for the aliphatic piperidine and methylene groups, usually below 3000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Frequencies for Thiazole and Piperidine Moieties

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Thiazole Ring | C=N Stretch | 1540 - 1600 | researchgate.net |

| Thiazole Ring | C-S Stretch | 690 - 750 | researchgate.net |

| Piperidine Ring | C-N Stretch | 1150 - 1250 | researchgate.net |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of a molecule's structure by mapping the electron density of a single crystal. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

While the specific crystal structure for this compound is not detailed in the available literature, analysis of closely related compounds, such as 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole, provides significant insight into the expected solid-state conformation. nih.gov

In the crystal structure of this analog, the following key features are observed:

Piperidine Ring Conformation : The piperidine ring consistently adopts a stable chair conformation. nih.gov

Thiazole Ring Planarity : The thiazole ring is essentially planar, a characteristic feature of this aromatic heterocycle. nih.gov

The analysis of a single crystal of a suitable derivative allows for the precise measurement of geometric parameters.

Table 3: Selected Crystallographic Data for a this compound Derivative

| Parameter | Observation | Reference |

| Compound | 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole | nih.gov |

| Formula | C₂₂H₂₃FN₂OS | nih.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | mdpi.comresearchgate.net |

| Piperidine Conformation | Chair | nih.gov |

| Thiazole Ring | Essentially Planar | nih.gov |

Data from analogous structures provide a model for the likely solid-state conformation of this compound.

Computational and Theoretical Investigations

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.

The interaction of thiazole (B1198619) derivatives with various enzymes has been a subject of interest in drug discovery.

Tubulin: Certain 2,4-disubstituted thiazole derivatives have been identified as potent tubulin polymerization inhibitors. nih.govresearchgate.netnih.govbohrium.com For instance, compounds with a 4-(3,4,5-trimethoxyphenyl) moiety have shown significant cytotoxic activity against various cancer cell lines. nih.govbohrium.com Molecular docking studies revealed that these compounds can bind to the colchicine (B1669291) site of β-tubulin. nih.govmdpi.com Some of these derivatives exhibited IC50 values for tubulin polymerization inhibition that were superior to the reference drug combretastatin (B1194345) A-4. nih.govresearchgate.netnih.gov

Rho-kinase: While specific studies on 5-(Piperidin-1-ylmethyl)thiazole are not prevalent, the broader class of thiazole derivatives has been investigated as inhibitors of various kinases. The general applicability of thiazole scaffolds in kinase inhibition suggests potential interactions with Rho-kinase, a target for cardiovascular diseases.

COX-2: Thiazole-containing compounds have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. researchgate.netmdpi.commdpi.comnih.gov Docking studies of some 2-(trimethoxyphenyl)-thiazoles showed that the most active compounds could fit within the COX-1/2 active sites, with some exhibiting good COX-2 selectivity. mdpi.com Key interactions often involve hydrogen bonds with residues like Arg120, Ser530, and Trp387. mdpi.com

DNA Gyrase: The thiazole nucleus is a component of some compounds designed as DNA gyrase inhibitors, which are crucial for antibacterial activity. The ability of these compounds to interact with the ATP-binding site of DNA gyrase is a key aspect of their mechanism of action.

Cruzain: Thiazole derivatives have been investigated as potential inhibitors of cruzain, a key enzyme in the life cycle of Trypanosoma cruzi, the parasite responsible for Chagas disease.

Thymidylate Synthase: As a target for cancer chemotherapy, thymidylate synthase has been the focus of inhibitor design, including molecules containing the thiazole scaffold.

Human Cyclophilin D: This mitochondrial protein is a target for understanding and potentially treating conditions like neurodegeneration and ischemic injury. Thiazole-based compounds could be explored for their inhibitory potential against this target.

SARS-CoV-2 Main Protease (Mpro): In the search for COVID-19 therapeutics, thiazole-based compounds have been designed and evaluated as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.govmdpi.comnih.gov Some N-(substituted-thiazol-2-yl)cinnamamide analogs have shown promising inhibitory activity against the viral protease. nih.gov Molecular modeling has indicated that these compounds can form hydrogen bonds with key residues like Gln189 and Glu166, and engage in arene-arene interactions with His41. nih.gov

The interaction of thiazole derivatives with various receptors is crucial for their potential neurological and psychiatric applications.

Dopamine (B1211576) D2/D3 Receptors: Thiazole-containing compounds have been synthesized and evaluated as ligands for dopamine D2 and D3 receptors. nih.govresearchgate.netacs.orgnih.govdiva-portal.org Some analogs exhibit high affinity for D3 receptors with moderate to high selectivity over D2 receptors. nih.govnih.gov Molecular modeling studies have been used to understand the structure-activity relationships and the binding modes of these ligands within the receptor binding sites. nih.govresearchgate.net

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1): The thiazole scaffold is present in molecules designed as modulators of metabotropic glutamate receptors, which are involved in various neurological processes.

AMPA Receptors: Thiazole derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govmdpi.comnih.gov Some thiazole carboxamide derivatives have been shown to act as negative allosteric modulators of GluA2-containing AMPA receptors, suggesting neuroprotective potential. nih.govmdpi.com Docking studies have identified potential binding interactions with amino acid residues such as Gln-293 and Asp-473. nih.gov

Serotonin (B10506) 5-HT1A and 5-HT2A Receptors: The structural features of this compound suggest potential interactions with serotonin receptors, which are common targets for antipsychotic and antidepressant drugs.

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

DFT calculations are instrumental in understanding the electronic characteristics of thiazole derivatives. dntb.gov.uabohrium.com

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. wikipedia.orgyoutube.com The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov For thiazole derivatives, the distribution of HOMO and LUMO often spreads over the thiazole ring and adjacent aromatic systems. mdpi.comresearchgate.net Substituting thiophene (B33073) with a thiazole unit in donor-acceptor conjugated materials can lead to a downshift of both HOMO and LUMO levels. rsc.org

Atomic Net Charges: The calculation of atomic net charges provides insight into the distribution of electrons within the molecule and helps identify potential sites for electrophilic and nucleophilic attack.

The following table summarizes the calculated HOMO-LUMO energy gaps for a series of thiazole-based hydrazones (TCAH1-TCAH8), illustrating how structural modifications influence electronic properties. nih.govacs.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| TCAH1 | -5.893 | -1.821 | 4.072 |

| TCAH2 | -5.932 | -1.832 | 4.100 |

| TCAH3 | -6.011 | -1.888 | 4.123 |

| TCAH4 | -5.899 | -1.967 | 3.932 |

| TCAH5 | -5.923 | -1.979 | 3.944 |

| TCAH6 | -5.912 | -1.983 | 3.929 |

| TCAH7 | -5.901 | -1.921 | 3.980 |

| TCAH8 | -5.698 | -2.103 | 3.595 |

Data sourced from Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. nih.govacs.org

DFT calculations can predict the stability and reactivity of molecules. rdd.edu.iqdntb.gov.ua The HOMO-LUMO energy gap is a crucial parameter, where a larger gap indicates higher stability and lower reactivity. nih.gov For instance, in a study of thiazole azo dyes, the compound with the smallest HOMO-LUMO gap was predicted to be the most reactive. mdpi.com Chemical hardness (η) and softness (σ) are other descriptors derived from HOMO and LUMO energies that help in predicting molecular stability and reactivity. nih.govnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of ligand-receptor complexes over time. This technique has been applied to study the interactions of thiazole derivatives with their biological targets. For example, MD simulations have been used to confirm the stability of the complex between thiazole derivatives and the SARS-CoV-2 main protease, as well as to investigate the interactions of ligands with the LasR protein of Pseudomonas aeruginosa. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and stability of the complex. frontiersin.org

Cheminformatics and Predictive Modeling

Cheminformatics and predictive modeling are pivotal in modern drug discovery, offering early insights into the potential of a chemical entity to be developed into a drug. These computational tools are used to predict the pharmacokinetic and pharmacodynamic properties of compounds, thereby guiding the selection and optimization of lead candidates.

The "drug-likeness" of a compound is a crucial concept in the initial phases of drug development. One of the most widely used guidelines to assess this is Lipinski's Rule of Five. taylorandfrancis.comdrugbank.comyoutube.com This rule posits that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors (HBD)

More than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) over 500 daltons

A calculated octanol-water partition coefficient (logP) greater than 5

Compounds that adhere to these rules are considered to have a higher probability of being orally bioavailable. drugbank.comresearchgate.net For "this compound," the parameters for the Rule of Five can be calculated based on its chemical structure.

Table 1: Predicted Physicochemical Properties and Rule of Five Compliance for this compound

| Property | Predicted Value | Rule of Five Compliance |

| Molecular Weight (MW) | 182.29 g/mol | Yes (< 500) |

| Hydrogen Bond Donors (HBD) | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors (HBA) | 2 (N atoms) | Yes (≤ 10) |

| logP (Octanol-Water Partition Coefficient) | ~2.1-2.5 (estimated) | Yes (< 5) |

| Violations | 0 | Compliant |

Note: The logP value is an estimation based on computational models and may vary slightly between different prediction software.

Based on these predictions, "this compound" fully complies with Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral bioavailability.

Beyond the Rule of Five, a broader ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential for evaluating a compound's potential. researchgate.netnih.gov In silico ADMET prediction tools are frequently used to forecast these properties for novel compounds. nih.govmdpi.com For thiazole and piperidine (B6355638) derivatives, these predictions play a significant role in early-stage drug discovery. nih.govmdpi.com While specific experimental data for "this compound" is not available, predictions can be inferred from studies on similar structures. It is anticipated that the compound would exhibit good absorption characteristics, including intestinal absorption and Caco-2 permeability, due to its compliance with the Rule of Five. nih.gov The metabolic fate would likely involve the piperidine and thiazole rings, common sites for enzymatic action. Toxicity predictions are more complex, but initial screenings would focus on potential liabilities such as hERG inhibition or cytotoxicity, which have been assessed for other thiazole derivatives. mdpi.com

In silico drug repurposing is a strategy that identifies new uses for existing or failed drugs by computationally screening them against a wide array of biological targets. researchgate.net This approach significantly reduces the time and cost associated with traditional drug development. nih.gov Compounds containing thiazole and piperidine moieties are frequently included in screening libraries due to their established presence in many biologically active molecules. nih.govmdpi.com

The compound "this compound," with its distinct structural features, is a candidate for such in silico screening efforts. The general process involves:

Target Identification: Selecting a biological target (e.g., an enzyme or receptor) implicated in a disease.

Virtual Screening: Using molecular docking simulations to predict the binding affinity of a library of compounds, including "this compound," to the identified target.

Hit Identification: Compounds that show promising binding scores are identified as "hits."

Experimental Validation: The identified hits are then tested in biological assays to confirm the in silico predictions.

Thiazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents, through such screening methods. nih.govaminer.orgmdpi.com The piperidine ring is also a common scaffold in centrally active drugs, making "this compound" a potential candidate for neurological targets. The combination of the aromatic thiazole ring and the flexible piperidine group provides a structural basis for potential interactions with various protein binding sites.

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of how molecules pack together. researchgate.net This analysis is instrumental in understanding the forces that govern the supramolecular architecture of crystalline solids. nih.gov

While a specific crystal structure and Hirshfeld analysis for "this compound" are not publicly available, insights can be drawn from studies on related piperidine and thiazole-containing compounds. nih.govnih.gov The analysis typically involves generating a 3D Hirshfeld surface and a 2D "fingerprint plot," which summarizes the intermolecular contacts.

For a molecule like "this compound," the primary non-covalent interactions expected to govern its crystal packing would include:

Hydrogen-Hydrogen (H···H) contacts: These are generally the most abundant interactions in organic molecules and would be expected to cover a significant portion of the Hirshfeld surface. nih.govresearchgate.net

Nitrogen-Hydrogen (N···H) and Hydrogen-Nitrogen (H···N) contacts: Given the presence of two nitrogen atoms and multiple hydrogen atoms, these interactions would likely play a key role in the formation of hydrogen bonds, which are crucial for stabilizing the crystal structure.

Sulfur-Hydrogen (S···H) and Hydrogen-Sulfur (H···S) contacts: The sulfur atom in the thiazole ring can participate in weak hydrogen bonding, which would be visible on the Hirshfeld surface.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Piperidine-Containing Heterocycle

| Contact Type | Percentage Contribution (%) |

| H···H | 53.3 |

| H···C/C···H | 19.1 |

| H···F/F···H | 15.7 |

| H···O/O···H | 7.7 |

Source: Adapted from a study on a fluorinated piperidin-4-one derivative. researchgate.net Note that the specific percentages and contact types would vary for "this compound" due to its different elemental composition.

In the case of "this compound," one would expect to see significant contributions from H···H, C···H/H···C, and N···H/H···N contacts. The analysis would reveal the intricate network of non-covalent forces that define the solid-state structure of the compound.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Thiazole (B1198619) Substituents on Biological Response

The biological activity of thiazole-containing compounds is highly dependent on the nature and position of substituents on the thiazole ring. researchgate.netnih.gov Modifications at various positions can lead to a diverse spectrum of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govbiomedgrid.com Research indicates that the development of new molecules with enhanced biological potency often involves the strategic modification of thiazole ring substituents. researchgate.net

SAR studies have revealed specific structural requirements for certain biological activities. For instance, in a series of thiazole derivatives, a hydrophobic substituent at the C2 position, an ester group at C4, and a hydrogen bond acceptor at C5 were found to be essential for their observed biological effects. nih.gov In the pursuit of antitubercular agents, the presence of a 5-ethyl carboxylate on the thiazole ring was identified as crucial for activity. nih.gov Furthermore, studies on 2,4,5-trisubstituted thiazoles have demonstrated significant inhibitory action against M. tuberculosis. nih.gov

The electronic properties of the substituents also play a critical role. For example, the presence of an electron-withdrawing group, such as bromine, on a phenyl ring attached to the thiazole core was found to be essential for antimicrobial activity. biomedgrid.com In a series of 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones, which are structurally related to the core molecule, substitutions on a benzylidene group at the C5 position significantly influenced their urease inhibition capabilities. Compounds with a hydroxyl group showed greater potency than those with a methoxy (B1213986) group, and the position of these substituents on the aromatic ring also impacted the inhibitory effect. nih.gov

These findings underscore the importance of the substitution pattern on the thiazole ring for tailoring the biological response of 5-(piperidin-1-ylmethyl)thiazole analogues.

Table 1: Impact of Thiazole Ring Substituents on Biological Activity

| Substituent Position | Substituent | Resulting Biological Activity/Observation | Reference |

|---|---|---|---|

| C2 | Hydrophobic group | Prerequisite for certain biological effects | nih.gov |

| C4 | Ester functionality | Considered essential for some biological responses | nih.gov |

| C5 | Hydrogen bond acceptor | Important for biological activity | nih.gov |

| C5 | Ethyl carboxylate group | Essential for anti-tubercular activity | nih.gov |

| C5 (of thiazolidinone) | Benzylidene with hydroxyl group | Potent urease inhibition | nih.gov |

| General | 2,4,5-trisubstitution | Significant activity against M. tuberculosis | nih.gov |

| General | Attached phenyl ring with electron-withdrawing group (e.g., Br) | Essential for antimicrobial activity | biomedgrid.com |

Role of Piperidine (B6355638) Moiety in Modulating Biological Activity and Pharmacological Properties

The piperidine ring is a prevalent heterocyclic moiety found in a vast number of pharmaceuticals and biologically active compounds. Its presence is associated with a wide range of pharmacological applications, including treatments for cancer and neuronal disorders like Alzheimer's disease. The piperidine scaffold is a key component in the design of new drugs, acting on a variety of receptors.

In the context of thiazole derivatives, the piperidine moiety is crucial for modulating biological activity. In a study of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, where a piperidine group was attached at the 5-position, further substitutions on the piperidine ring were explored to establish structure-activity relationships. This highlights that the piperidine ring is not just a passive carrier but an active participant in the molecule's interaction with its biological target. The combination of piperidine and thiazole moieties has led to the development of potent inhibitors for various targets, including protein kinases.

The flexibility and substitution tolerance of the piperidine moiety make it an attractive component for drug design. For instance, in some P2Y14R antagonists, the piperidine ring could be replaced by a more rigid quinuclidine (B89598) structure while maintaining good binding affinity, demonstrating that the core nitrogen-containing ring is a key pharmacophoric element. The design of 5-ene-4-thiazolidinones has also considered the introduction of substituents at the N3 position, which can involve incorporating a piperidine ring to modulate activity.

Table 2: Influence of the Piperidine Moiety on Biological Properties

| Compound Class | Role/Modification of Piperidine Moiety | Biological Target/Activity | Reference |

|---|---|---|---|

| Piperidine derivatives | Core pharmacophore | Cancers, tumor diseases, neuronal disorders | |

| Piperidine-thiazole combination | Combined moieties | Potent inhibitors of targets like protein kinases | |

| Thiazolo[5,4-d]pyrimidines | Substitutions on the piperidine ring at position 5 | Modulation of activity as A2A AR antagonists | |

| hP2Y14R antagonists | Replacement of piperidine with a rigid quinuclidine | Maintained good binding affinity |

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of drugs. researchgate.net Different stereoisomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles, as they interact differently with chiral biological targets like enzymes and receptors. researchgate.net For many pharmaceuticals, only one enantiomer contains the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

In the context of piperidine-containing compounds, stereochemistry is a critical factor. For a series of piperidin-4-one derivatives, their stereochemical configuration was found to directly affect their antibacterial, antifungal, and anthelmintic activities. Similarly, a study on the stereoisomers of certain antihypertensive piperidine derivatives revealed a clear difference in pharmacological activity between the optical isomers. The (+)-isomers were consistently more potent than the corresponding (-)-isomers in their hypotensive and α-adrenergic blocking actions. While no significant difference was observed between the threo and erythro diastereomers, the activity was clearly dependent on the absolute configuration of the chiral centers. These examples highlight that controlling the stereochemistry of the piperidine ring and any associated chiral centers is a crucial aspect in the design of potent and selective this compound analogues.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogues

Rational drug design, employing both ligand-based and structure-based approaches, is a powerful strategy for the discovery and optimization of novel therapeutic agents based on the this compound scaffold. These computational methods help in understanding drug-receptor interactions and predicting the biological activity of new compounds.

Ligand-based drug design focuses on the properties of known active molecules. In silico tools can predict the potential protein targets and pharmacological activities of new derivatives. For instance, the Prediction of Activity Spectra for Substances (PASS) tool has been used to evaluate the potential biological activities of novel piperidine derivatives.

Structure-based drug design relies on the three-dimensional structure of the biological target. Molecular docking is a key technique used to predict the binding mode and affinity of a ligand to a receptor. This approach was successfully used to understand the inhibitory mechanism of novel 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones, revealing that the synthesized compounds had a better binding affinity for their target enzymes compared to the positive control. nih.gov In another study, molecular modeling led to the discovery of an entirely new ligand-binding site on prolyl oligopeptidase for a series of 5-aminothiazole-based ligands, explaining their unique activity profile. This demonstrates the power of structure-based methods not only in optimizing known interactions but also in uncovering novel mechanisms of action.

Other rational design strategies include bioisosteric replacement, where one part of a molecule is replaced by a chemical group with similar physical or chemical properties. This approach was successfully used to design novel piperidinyl thiazole fungicides and anticancer agents based on a (5-benzylthiazol-2-yl)amide scaffold. Privileged substructure-based diversity-oriented synthesis is another advanced strategy, where a core scaffold known to bind to multiple targets is decorated with various substituents to create a library of diverse compounds.

Mechanistic Investigations of Biological Interactions

Cellular and Molecular Mechanism of Action Studies

Understanding the precise mechanisms through which thiazole (B1198619) derivatives exert their effects is crucial for drug discovery. Research has focused on their interactions with enzymes, receptors, and the specific binding modes that dictate their biological activity.

Thiazole-based compounds have been identified as potent inhibitors of various enzymes, with studies often detailing their kinetic profiles to understand the nature of the inhibition.

Derivatives of thiazole have shown notable selectivity and potency against several enzymes. For instance, a series of 5-thiazol-based thiazolidinone derivatives were identified as selective and potent cyclooxygenase-1 (COX-1) inhibitors, with an inhibitory effect superior to the reference drug naproxen. nih.gov In a different study, a thiazolylhydrazine-piperazine derivative (compound 3e) was found to be a highly effective and selective monoamine oxidase-A (MAO-A) inhibitor, with an IC50 value of 0.057 µM. semanticscholar.org Kinetic analysis of this compound revealed a competitive and reversible inhibition type. semanticscholar.org Similarly, kinetic studies on morpholine-derived thiazoles identified them as bovine carbonic anhydrase-II (CA-II) inhibitors, with the most potent compound exhibiting concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. nih.gov

Other research has explored thiazolidinone derivatives as inhibitors of mushroom tyrosinase. One potent compound from this class demonstrated non-competitive inhibition with a Ki value of 1.5µM, showing significantly higher activity than the standard kojic acid. researchgate.netnih.gov Further studies on 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones have revealed their inhibitory potential against multiple enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease, with IC50 values in the micromolar range for the most active compounds. nih.gov

Table 1: Enzyme Inhibition Data for Thiazole Derivatives

| Compound Class | Target Enzyme | Inhibition Value | Inhibition Type | Source |

|---|---|---|---|---|

| Thiazolylhydrazine-piperazine derivative | MAO-A | IC50: 0.057 µM | Competitive, Reversible | semanticscholar.org |

| Morpholine derived thiazole | Carbonic Anhydrase-II | Ki: 9.64 µM | Concentration-dependent | nih.gov |

| Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate | Mushroom Tyrosinase | IC50: 3.17 µM; Ki: 1.5 µM | Non-competitive | researchgate.netnih.gov |

| 5-((4-Bromobenzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-one | Acetylcholinesterase (AChE) | IC50: 17.41 µM | Not specified | nih.gov |

| 5-((Thiophen-2-yl)methylene)-2-(morpholinoimino)-3-phenylthiazolidin-4-one | Urease | IC50: 16.79 µM | Not specified | nih.gov |

| 5-(4-Nitrobenzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-one | Tyrosinase | IC50: 3.22 mM | Not specified | nih.gov |

The interaction of thiazole derivatives with cellular receptors is a key mechanism for their therapeutic potential, particularly in cancer. The c-KIT receptor, a tyrosine kinase involved in gastrointestinal stromal tumors (GIST), has been a primary target.

Novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been developed as potent c-KIT inhibitors, capable of overcoming resistance to existing drugs like imatinib. nih.gov One particularly effective derivative, compound 6r, strongly inhibits a c-KIT double mutant (V560G/D816V) that is resistant to imatinib. nih.gov The constitutive activation of c-KIT, often through mutations, drives tumor cell proliferation and survival by activating downstream signaling pathways. nih.gov The inhibition of this receptor by thiazole derivatives has been shown to attenuate the PI3K/mTOR signaling pathway, which is crucial for tumor cell proliferation and apoptosis in GIST. nih.gov

Molecular docking and computational studies have been instrumental in elucidating the specific interactions between thiazole-based ligands and their protein targets. These studies reveal the key amino acid residues and types of interactions that stabilize the ligand-protein complex.

In the case of COX-1 inhibition by 5-thiazol-based thiazolidinones, docking studies identified the residue Arg 120 in the active site as being responsible for the activity. nih.gov For mushroom tyrosinase inhibitors, docking results showed that the ligand binds within the active site through interactions with key residues such as His244, His85, His263, and Val283. researchgate.netnih.gov The oxygen atom of the inhibitor was found to coordinate with these residues, contributing significantly to its inhibitory ability. researchgate.netnih.gov

Similarly, studies on morpholine-derived thiazoles as carbonic anhydrase-II inhibitors revealed hydrogen bonding with Trp5 and Thr199, alongside hydrophobic interactions with multiple other residues including Pro202 and His96. nih.gov For a new class of 5-aminothiazole ligands, research uncovered a novel binding site on prolyl oligopeptidase (PREP), which is important for modulating its protein-protein interaction functions. nih.gov In another example, molecular docking of a thiazolylhydrazine-piperazine derivative with MAO-A highlighted its significant binding properties within the enzyme's active site. semanticscholar.org

Table 2: Protein-Ligand Binding Interactions for Thiazole Derivatives

| Protein Target | Thiazole Derivative Class | Key Interacting Residues | Source |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | 5-Thiazol-based thiazolidinone | Arg 120 | nih.gov |

| Tyrosinase | Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate | His244, His85, His263, Val283, Phe264 | researchgate.net |

| Carbonic Anhydrase-II | Morpholine derived thiazole | Trp5, Thr199, Pro202, His96 | nih.gov |

| Prolyl Oligopeptidase (PREP) | 5-Aminothiazole | Binds to a newly discovered site | nih.gov |

| Lysozyme | Benzothiazole derivative | TRP63 (pi-sulfur interaction) | mdpi.com |

| Anaplastic Lymphoma Kinase | 1,2,4-Triazoline-3-thione derivative | Hydrophobic interactions at the active site | mdpi.com |

In Vitro Cellular Pathway Modulation

The molecular interactions of thiazole compounds translate into measurable effects on cellular pathways. Key areas of investigation include the modulation of pathways involved in cancer cell proliferation and inflammation.

Thiazole-containing compounds are recognized for their potential as anticancer agents, with many acting as inhibitors of biological targets crucial for cell proliferation. mdpi.com

Specifically, thiazolo[5,4-b]pyridine derivatives have demonstrated potent anti-proliferative activities against c-KIT dependent cancer cells. nih.gov The derivative 6r, for example, showed strong inhibition of proliferation in GIST-T1 and HMC1.2 cancer cells. nih.gov The anti-proliferative activity of this and related compounds in GIST-T1 cells was comparable or slightly higher than that of imatinib, with GI50 values as low as 0.02 µM. nih.gov The mechanism behind this anti-proliferative effect involves the induction of apoptosis and cell cycle arrest, which are critical processes in causing cancer cell death. nih.gov These effects are linked to the inhibition of the PI3K/mTOR signaling pathway, which is driven by the mutated c-KIT receptor in these cancer models. nih.gov

Table 3: Anti-Proliferative Activity of Thiazolo[5,4-b]pyridine Derivatives

| Compound | Cell Line | Activity (GI50) | Target Pathway | Source |

|---|---|---|---|---|

| Derivative 6r | GIST-T1 | 0.02 µM | c-KIT, PI3K/mTOR | nih.gov |

| Derivative 6s | GIST-T1 | 0.02 µM | c-KIT, PI3K/mTOR | nih.gov |

| Derivative 7c | GIST-T1 | 0.01 µM | c-KIT, PI3K/mTOR | nih.gov |

| Imatinib (Reference) | GIST-T1 | 0.02 µM | c-KIT | nih.gov |

| Derivative 6r | HMC1.2 | 0.04 µM | c-KIT, PI3K/mTOR | nih.gov |

The anti-inflammatory properties of thiazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The COX enzyme is responsible for the production of prostanoids, which are mediators of pain and inflammation. orientjchem.org

Research has identified a class of 5-thiazol-based thiazolidinone derivatives as selective COX-1 inhibitors. nih.gov This selectivity is significant, as many non-steroidal anti-inflammatory drugs (NSAIDs) are non-selective and inhibit both COX-1 and COX-2. nih.gov The compounds were found to be active only against COX-1 enzymes and failed to show remarkable inhibition of lipoxygenase (LOX), identifying COX-1 as their main molecular target for anti-inflammatory activity. nih.gov A review of thiazole and thiazolidinone derivatives as COX/LOX inhibitors further supports these findings, noting that the introduction of a methyl group on the thiazole ring can lead to compounds with only COX-1 inhibitory activity, while LOX activity is lost. nih.gov This targeted inhibition of inflammatory pathways highlights the potential for developing more specific anti-inflammatory agents from the thiazole scaffold. nih.govnih.gov

Induction of Apoptosis Mechanisms

Thiazole derivatives have demonstrated significant potential as anticancer agents by triggering programmed cell death, or apoptosis, in cancer cells. nih.gov This process is a crucial target in cancer therapy, as its dysregulation can lead to uncontrolled cell proliferation. frontiersin.org

Research has shown that certain bis-thiazole derivatives can induce apoptosis through the mitochondrial-dependent pathway. frontiersin.org This is characterized by the upregulation of pro-apoptotic genes, such as Bax and Puma, and the downregulation of anti-apoptotic genes like Bcl-2. frontiersin.org For instance, specific bis-thiazole compounds have been observed to significantly increase the mRNA levels of caspase-3, -8, and -9, key executioner and initiator caspases in the apoptotic cascade. frontiersin.org Concurrently, these compounds can inhibit the expression of Pim-1 kinase, a protein known to promote cell survival. frontiersin.org

Furthermore, some thiazole derivatives have been found to arrest the cell cycle at different phases, a common mechanism preceding apoptosis. mdpi.com The induction of apoptosis by these compounds has been confirmed through various assays, including DNA fragmentation analysis and Annexin V/PI staining, which identify apoptotic cells. nih.govnih.govcapes.gov.br For example, a study on novel thiazole derivatives revealed that the most potent compounds induced significant early and late-stage apoptosis in cancer cell lines. nih.gov The cytotoxic effects of many chemotherapeutic drugs are attributed to their ability to induce apoptosis, and thiazole derivatives are no exception. nih.gov The damage inflicted on cancer cells by these compounds, particularly to their DNA, can trigger the intrinsic apoptotic pathway. nih.gov

Table 1: Selected Thiazole Derivatives and their Effects on Apoptotic Markers

| Compound/Derivative | Cell Line | Effect on Apoptotic Markers | Reference |

| Bis-thiazole derivative 5a | KF-28 (ovarian cancer) | Increased mRNA levels of caspase 3, 8, and 9; inhibited Bcl-2 and Pim-1 kinase expression. | frontiersin.org |

| Bis-thiazole derivative 5f | KF-28 (ovarian cancer) | Activated p53, Puma, and Bax gene expression. | frontiersin.org |

| Thiazole derivative 4p | A549 (lung cancer) | Induced apoptosis in 23.5% of cells. | nih.gov |

| Thiazole derivative 4h | C6 (glioma) | Induced apoptosis in 37.5% of cells. | nih.gov |

| Thiazole derivative 6 | C6 (glioma) | Increased early and late apoptotic cell population by 32.8%. | nih.gov |

| Thiazole derivative 5c | Cancer cells | Induces apoptosis through the intrinsic pathway. | nih.gov |

Antimicrobial Mechanisms of Action

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents with unique mechanisms of action. Thiazole derivatives have emerged as a promising class of compounds in this area. rsc.org

Antibacterial Target Elucidation

A key target for antibacterial thiazole derivatives is the bacterial cell division machinery. rsc.orgpolyu.edu.hk Specifically, some thiazole-quinolinium derivatives have been shown to interfere with the function of the FtsZ protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division. rsc.orgnih.gov These compounds stimulate the polymerization of FtsZ, which disrupts the dynamic assembly and formation of the Z-ring, a critical structure for bacterial cytokinesis. rsc.org This inhibition of cell division leads to an elongated cell morphology and ultimately, bacterial death. rsc.org

Another important target for thiazole-based antibacterial agents is the type II topoisomerase system, which includes DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Certain thiazole derivatives have been identified as potent inhibitors of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govacs.org By inhibiting these enzymes, the compounds interfere with essential cellular processes, leading to bacterial cell death. nih.gov A notable advantage of some of these dual-target inhibitors is their low frequency of resistance development. nih.govacs.org

The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, facilitates their penetration into bacterial cell membranes, contributing to their inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Table 2: Antibacterial Mechanisms of Thiazole Derivatives

| Derivative Class | Bacterial Target | Mechanism of Action | Reference |

| Thiazole-quinolinium derivatives | FtsZ protein | Stimulates FtsZ polymerization, disrupting Z-ring formation and cell division. | rsc.org |

| Benzothiazole ethyl urea (B33335) derivatives | DNA gyrase (GyrB) and Topoisomerase IV (ParE) | Simultaneous inhibition of two intracellular targets, leading to a low frequency of resistance. | nih.govacs.org |

| Thiazole derivatives | Bacterial cell membrane | Penetration and disruption of the cell membrane due to their amphiphilic nature. | mdpi.com |

Antifungal Target Elucidation

The antifungal mechanisms of thiazole derivatives often involve disruption of the fungal cell wall and/or cell membrane integrity. nih.gov The fungal cell wall, a structure absent in human cells, is an attractive target for antifungal drug development.

Sorbitol protection assays have indicated that the antifungal activity of some thiazole derivatives is linked to their interference with the cell wall structure. nih.gov In the presence of sorbitol, an osmotic protectant, the minimum inhibitory concentrations (MICs) of these compounds against Candida albicans increase significantly, suggesting that their primary target is the cell wall. nih.gov

Furthermore, ergosterol (B1671047) binding assays suggest that these compounds may also interact with ergosterol, a key component of the fungal cell membrane, thereby altering membrane permeability. nih.gov This dual mode of action, targeting both the cell wall and cell membrane, makes thiazole derivatives potent antifungal agents. The lipophilicity of these compounds also plays a role in their ability to penetrate fungal cell membranes. nih.gov

Antiplasmodial Activity Mechanisms

Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antimalarial agents. banglajol.infofda.gov Thiazole derivatives have shown promise in this area, with some compounds exhibiting potent and fast-killing activity against P. falciparum. acs.org

While the precise mechanism of action for many antiplasmodial thiazole derivatives is still under investigation, some studies suggest that their activity is independent of known resistance mechanisms. For instance, certain thiazole derivatives have demonstrated efficacy against chloroquine-resistant strains of P. falciparum. nih.gov

Research into the mechanism of some fast-acting thiazole derivatives has shown that their activity is not dependent on the inhibition of cGMP-dependent protein kinase (PKG), a target of some other antimalarial drugs. acs.org This suggests that these thiazole compounds act on a different, as-yet-unidentified target within the parasite, which is responsible for their rapid killing effect. acs.org The development of these compounds often involves structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties. nih.gov

Neuroprotective and Central Nervous System (CNS) Activity Mechanisms

Thiazole derivatives have demonstrated significant potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.govtandfonline.com Their mechanisms of action in the CNS are often multifaceted, targeting several key pathological pathways. nih.govbohrium.com

In the context of Alzheimer's disease, a primary mechanism of action for many thiazole derivatives is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govbohrium.comresearchgate.netrsc.org By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. Kinetic studies have shown that some of these compounds act as mixed-type inhibitors. researchgate.net

Beyond cholinesterase inhibition, thiazole derivatives can also target other pathological hallmarks of Alzheimer's disease, such as the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. nih.govbohrium.com Some compounds have been shown to inhibit Aβ aggregation and also possess antioxidant properties that can mitigate Aβ-induced toxicity. nih.gov Additionally, certain thiazole derivatives can inhibit enzymes like β-secretase (BACE-1) and glycogen (B147801) synthase kinase-3β (GSK-3β), both of which are implicated in the pathogenesis of Alzheimer's. nih.govbohrium.com

For Parkinson's disease, the neuroprotective effects of thiazole derivatives are often linked to their antioxidant properties and their ability to modulate key cellular pathways. tandfonline.comnih.govrsc.orgtandfonline.com Some thiazole sulfonamides have been shown to protect neuronal cells from oxidative damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA). nih.govrsc.org This protection involves the maintenance of mitochondrial function and the reduction of intracellular oxidative stress. rsc.org A key molecular target identified for some of these compounds is sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity. nih.govrsc.org By activating SIRT1, these thiazole derivatives may influence downstream pathways relevant to Parkinson's disease. rsc.org

Furthermore, some thiazole derivatives act as negative allosteric modulators (NAMs) of AMPA receptors, which are involved in excitatory neurotransmission. mdpi.com By enhancing the deactivation rates of these receptors, these compounds can exert a neuroprotective effect in conditions associated with excitotoxicity. mdpi.com

Table 3: Mechanistic Targets of Thiazole Derivatives in the Central Nervous System

| Disease Context | Target/Mechanism | Specific Action | Reference |

| Alzheimer's Disease | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Inhibition, increasing acetylcholine levels. | nih.govbohrium.comresearchgate.netrsc.org |

| Alzheimer's Disease | Amyloid-beta (Aβ) Aggregation | Inhibition of Aβ plaque formation. | nih.govbohrium.com |

| Alzheimer's Disease | Tau Protein Hyperphosphorylation | Inhibition of tau aggregation. | nih.govbohrium.com |

| Alzheimer's Disease | β-secretase (BACE-1) & Glycogen synthase kinase-3β (GSK-3β) | Inhibition of enzymes involved in Aβ production and tau phosphorylation. | nih.govbohrium.com |

| Parkinson's Disease | Oxidative Stress | Reduction of intracellular reactive oxygen species and protection against neurotoxin-induced damage. | tandfonline.comnih.govrsc.org |

| Parkinson's Disease | Sirtuin 1 (SIRT1) | Activation, leading to neuroprotective effects. | nih.govrsc.org |

| Neuroprotection | AMPA Receptors | Negative allosteric modulation, enhancing deactivation rates. | mdpi.com |

Advanced Applications and Material Science Integration

5-(Piperidin-1-ylmethyl)thiazole as a Chemical Probe in Biological Systems

While direct studies on this compound as a chemical probe are not extensively documented, the broader class of thiazole (B1198619) derivatives has shown significant promise in this area, particularly in the development of fluorescent probes for biological imaging. rsc.orgrsc.orgnih.gov Chemical probes are small molecules used to study and manipulate biological systems, and fluorescent probes, which emit light upon binding to a specific target or in response to a particular cellular environment, are especially valuable tools.

The thiazole moiety is a key component in fluorescent dyes like Thiazole Orange (TO). rsc.orgnih.gov Thiazole Orange and its derivatives exhibit a significant increase in fluorescence intensity upon binding to nucleic acids, making them effective probes for DNA and RNA detection. rsc.orgnih.gov This property is attributed to the restriction of intramolecular rotation of the dye molecule when it intercalates into the nucleic acid structure, leading to enhanced fluorescence emission. Researchers have synthesized various TO-functionalized oligonucleotides that can be used to detect specific DNA and RNA sequences with high sensitivity and mismatch discrimination. rsc.org

The general principle behind the use of thiazole-based compounds as fluorescent probes is summarized in the table below:

| Probe Component | Function in Biological Probing | Relevant Research Findings |

| Thiazole Ring | Forms the core of the fluorophore, contributing to its photophysical properties. Its aromatic and electron-rich nature is crucial for fluorescence. | Thiazole-based dyes like Thiazole Orange serve as the fluorescent base in probes for nucleic acid detection. rsc.orgnih.gov Benzo[d]thiazole-based probes have been developed for the selective imaging of cysteine in living cells and zebrafish. rsc.org |

| Functional Groups | Determine the probe's selectivity for a specific biological target (e.g., proteins, nucleic acids, ions) and influence its solubility and cellular uptake. | Amine-functionalized thiazoles have been synthesized and evaluated for their inhibitory activity against specific enzymes. nih.gov The attachment of different functional groups to the thiazole core allows for the design of probes with tailored properties for specific biological applications. rsc.org |

Given the structural features of this compound, it could potentially be developed into a chemical probe. The piperidinomethyl group could be modified to include a recognition element for a specific biological target. Furthermore, the thiazole ring could be chemically altered to enhance its fluorescent properties, potentially leading to the creation of novel probes for cellular imaging or other biological assays. For instance, thiazole bis-imine fluorometric sensors have been synthesized for the selective determination of lead ions in various samples. nih.gov

Integration into Functional Materials as Performance-Enhancing Additives

The integration of thiazole derivatives into functional materials is an active area of research, with applications ranging from agriculture to electronics. The inherent properties of the thiazole ring, such as its chemical stability and ability to interact with metal ions and organic molecules, make it a valuable component for creating materials with enhanced performance characteristics.

A significant application of piperidinyl thiazole derivatives is in the development of fungicides. nih.gov A systematic exploration of piperidinyl thiazole fungicides, structurally related to this compound, has led to the discovery of compounds with potent and robust control of oomycete diseases in agricultural settings. nih.gov These compounds have demonstrated excellent activity against pathogens like Phytophthora infestans (late blight of potato and tomato), Plasmopara viticola (downy mildew of grape), and Pseudoperonospora cubensis (downy mildew of cucurbits) at very low concentrations. nih.gov The research has shown that modifications to the piperidine (B6355638) and thiazole moieties can significantly impact the efficacy of these fungicides. nih.gov

The table below summarizes the findings related to piperidinyl thiazole fungicides:

| Compound Variation | In Vitro Activity | In Vivo Activity (Greenhouse/Field) | Key Pathogens Controlled |

| O-linked heterocycles on piperidine | Excellent | Robust transfer to greenhouse conditions | P. infestans |

| Bicyclic piperidines | Excellent | Robust transfer to greenhouse conditions | P. infestans |

| Sulfoximine-substituted aryls | Excellent | Robust transfer to greenhouse conditions | P. infestans |

| Pyridones on piperidine | Variable | Less consistent transfer | P. viticola, P. cubensis |

| Acylated sulfoximines | Variable | Less consistent transfer | P. viticola, P. cubensis |

| Sultams | Variable | Less consistent transfer | P. viticola, P. cubensis |

Beyond fungicidal applications, thiazole-containing compounds are being investigated for their potential in other functional materials. For example, thiazolo[5,4-d]thiazoles, which are fused thiazole ring systems, are promising building blocks for organic semiconductors used in plastic electronics. mdpi.com The rigid, planar structure and electron-deficient nature of these molecules facilitate efficient intermolecular π–π stacking, which is crucial for charge transport in electronic devices. mdpi.com While this compound itself is not a fused system, this research highlights the versatility of the thiazole core in materials science. The piperidinomethyl group in this compound could also be leveraged to modulate the properties of polymers or other materials by acting as a basic site or a point of attachment for further functionalization.

Conclusion and Future Perspectives in 5 Piperidin 1 Ylmethyl Thiazole Research

Summary of Key Research Findings and Methodological Advancements

Research into the 5-(piperidin-1-ylmethyl)thiazole core and its derivatives has yielded significant insights into both its synthesis and potential biological applications. A key methodological advancement is the direct synthesis of substituted derivatives, such as 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. This compound was successfully synthesized by reacting 5-(bromomethyl)-2-(4-fluorophenyl)-4-(4-methoxyphenyl)thiazole with piperidine (B6355638), demonstrating a straightforward and effective route to this scaffold. nih.gov The crystal structure of this derivative confirmed the piperidine ring adopts a stable chair conformation. nih.gov

More broadly, the synthesis of such structures often leverages well-established reactions. The Mannich reaction, a classic method in organic chemistry, is frequently used for the aminomethylation of compounds with active hydrogen atoms and is a key strategy for introducing the piperidin-1-ylmethyl group. nih.govjofamericanscience.orgnih.gov This reaction involves the condensation of an amine (piperidine), an aldehyde (typically formaldehyde), and a compound with an active hydrogen, which in this context would be a 5-unsubstituted thiazole (B1198619). jofamericanscience.org

The thiazole-piperidine hybrid structure has been investigated for a wide range of pharmacological activities. Studies on closely related molecules have revealed potent biological effects, highlighting the therapeutic potential of this chemical class. For instance, hybrid molecules incorporating these two rings have shown promise as:

Anticancer Agents: Thiazole-piperazine (a closely related structure) hybrids have been found to act as potent anti-cancer agents by inhibiting EGFR kinase and inducing apoptosis. nih.gov

Antimicrobial Agents: Thiazole derivatives are known to possess significant antimicrobial and antifungal properties. researchgate.netnih.gov Certain thiophenyl-pyrazolyl-thiazole hybrids have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in microbial metabolism. acs.org

Anti-inflammatory and Analgesic Agents: The thiazole ring is a component of various compounds with anti-inflammatory properties. nih.gov

Neuroprotective Agents: Piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been identified as potent and selective inverse agonists for the adenosine (B11128) A₂A receptor, a target for treating neurodegenerative conditions like Parkinson's and Alzheimer's disease. mdpi.com

Antiparasitic Agents: Mannich bases of thiazole-containing compounds have demonstrated significant filaricidal activity, suggesting potential applications in treating parasitic infections. researchgate.net

Emerging Trends and Challenges in Thiazole-Piperidine Chemistry

The field of medicinal chemistry is continually evolving, with new strategies emerging to tackle complex diseases. Research on thiazole-piperidine hybrids is at the forefront of several of these trends.

Emerging Trends:

Molecular Hybridization: A dominant trend is the strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. acs.orgacs.org The goal is to develop agents with synergistic or additive biological activities, enhanced potency, and a reduced likelihood of developing drug resistance. acs.orgmdpi.com The this compound scaffold is a prime example of this approach, combining the well-documented biological activities of both the thiazole and piperidine rings. acs.orgmdpi.com

Multi-Target Drug Design: Driven by the understanding that complex diseases like cancer and Alzheimer's often involve multiple biological pathways, there is a growing focus on designing multi-target drugs. nih.gov Thiazole-piperazine derivatives, for example, have been designed as multi-target agents for Alzheimer's disease by simultaneously inhibiting cholinesterases and β-amyloid aggregation. nih.gov

Green Chemistry in Synthesis: There is an increasing emphasis on developing environmentally benign, efficient, and cost-effective synthetic methods. news-medical.net For related heterocyclic systems, this includes the use of eco-friendly deep eutectic solvents, microwave-assisted synthesis, and novel catalytic systems that reduce waste and energy consumption. mdpi.com

Focus on 3D Molecular Architectures: To improve drug specificity and performance, medicinal chemistry is shifting from flat, two-dimensional molecules towards more complex, three-dimensional structures. news-medical.net The non-planar, saturated piperidine ring in the this compound scaffold provides this essential three-dimensionality.

Challenges:

Overcoming Drug Resistance: A major challenge in treating cancer and infectious diseases is the emergence of multidrug resistance. mdpi.com While molecular hybridization is a promising strategy, continuous innovation is needed to design molecules that can circumvent these resistance mechanisms.

Achieving Target Selectivity: While potent, many bioactive molecules fail due to off-target effects leading to toxicity. A key challenge is to fine-tune the structure of thiazole-piperidine hybrids to ensure high selectivity for the intended biological target over other proteins.

Optimizing Pharmacokinetics: For a molecule to be an effective drug, it must have suitable absorption, distribution, metabolism, and excretion (ADME) properties. Researchers face the ongoing challenge of optimizing the thiazole-piperidine scaffold to achieve a desirable pharmacokinetic profile and good bioavailability.

Future Directions for Basic and Translational Research

The this compound scaffold holds considerable promise for both fundamental scientific discovery and the development of new medicines. Future research efforts can be channeled in several productive directions.

For Basic Research: